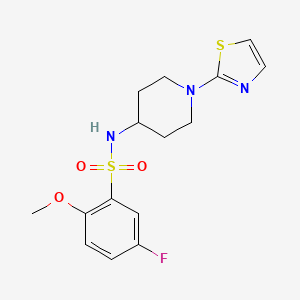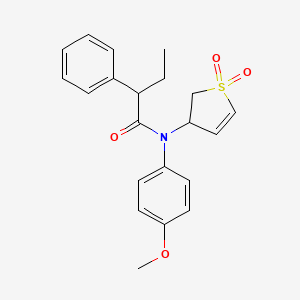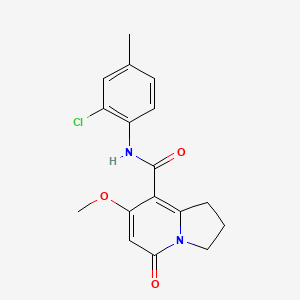
5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research has shown that derivatives of benzenesulfonamide, such as zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. Their remarkable properties suggest their applicability as Type II photosensitizers, highlighting their potential for effective cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Piperidine derivatives, including those related to the specified compound, have been explored for their corrosion inhibition capabilities. Specifically, their adsorption and inhibition properties on iron corrosion were investigated through quantum chemical calculations and molecular dynamics simulations. This research provides insights into the potential application of these compounds in protecting metal surfaces from corrosion, with implications for industrial maintenance and longevity of metal-based structures (Kaya et al., 2016).
Anticancer Activity
Studies have also explored the anticancer activities of benzenesulfonamide derivatives, particularly aminothiazole-paeonol derivatives, which have shown significant inhibitory effects on various cancer cell lines, including human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29). These findings suggest that such compounds could serve as promising lead compounds for developing new anticancer agents, offering a potential therapeutic approach for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Enzyme Inhibition
Benzenesulfonamide derivatives have also been evaluated for their inhibitory effects on enzymes, such as kynurenine 3-hydroxylase. Compounds showing high-affinity inhibition of this enzyme could have implications for understanding and treating neurological conditions, given the enzyme's role in the kynurenine pathway, which is involved in neurodegenerative diseases and psychiatric disorders (Röver et al., 1997).
Receptor Antagonism
The compound class has also shown potential in receptor antagonism, as indicated by research on arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines. These derivatives have been identified as potent ligands and antagonists for the 5-HT7 receptor, suggesting their use in studying the receptor's role in neurological and psychiatric conditions (Zajdel et al., 2012).
Zukünftige Richtungen
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential applications of “5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” and other thiazole derivatives in various fields, including medicinal chemistry .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives, which include thiazole compounds, can interact with their targets in a variety of ways . For instance, they can inhibit or activate the function of their target proteins, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that the compound could potentially have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S2/c1-22-13-3-2-11(16)10-14(13)24(20,21)18-12-4-7-19(8-5-12)15-17-6-9-23-15/h2-3,6,9-10,12,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNCHJZXAMGLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide](/img/structure/B2764498.png)
![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2764507.png)
![4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2764508.png)

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)




